molecular formula C20H24N2O3S B3548645 N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide

N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B3548645
M. Wt: 372.5 g/mol
InChI Key: KUOXDSCXURQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both aromatic and heterocyclic moieties in its structure suggests potential biological activity.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N-[4-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-5-7-17(8-6-16)15-22(26(2,24)25)19-11-9-18(10-12-19)20(23)21-13-3-4-14-21/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOXDSCXURQHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of the pyrrolidine moiety: This step might involve the reaction of a carbonyl compound with pyrrolidine.

    Coupling reactions: The final step could involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling these parameters to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide exerts its effects would depend on its specific application. In a medicinal context, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonamide group suggests potential inhibition of bacterial enzymes, similar to other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-(4-methylbenzyl)-N-(4-aminophenyl)methanesulfonamide: A structurally similar compound with potential differences in biological activity.

Uniqueness

N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide is unique due to the presence of both the pyrrolidine and sulfonamide groups, which might confer distinct biological properties compared to simpler sulfonamides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-methylbenzyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.